molecular formula C14H18BrNO2 B8148074 (R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

(R)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B8148074
M. Wt: 312.20 g/mol
InChI Key: YZEZLDIZHPBHGQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 6th position of the indane ring and a carbamic acid tert-butyl ester group attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester typically involves the bromination of indane followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the following steps:

    Bromination of Indane: Indane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.

    Formation of Carbamic Acid Tert-Butyl Ester: The brominated indane is then reacted with tert-butyl chloroformate and a base such as triethylamine to form the carbamic acid tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of ®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indane ring can be oxidized to form indanone derivatives.

    Reduction Reactions: The carbamic acid tert-butyl ester group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted indane derivatives.

    Oxidation Reactions: Formation of indanone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of ®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(6-Chloro-indan-1-yl)-carbamic acid tert-butyl ester
  • ®-(6-Fluoro-indan-1-yl)-carbamic acid tert-butyl ester
  • ®-(6-Iodo-indan-1-yl)-carbamic acid tert-butyl ester

Uniqueness

®-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

tert-butyl N-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZLDIZHPBHGQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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